molecular formula C4H6ClF6N B1521574 Bis(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1193387-30-2

Bis(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B1521574
CAS No.: 1193387-30-2
M. Wt: 217.54 g/mol
InChI Key: BSBOUMZERWQGHM-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C4H5F6N . It is a powder at room temperature . The compound has a molecular weight of 217.54 .


Molecular Structure Analysis

The molecular structure of this compound consists of a nitrogen atom bonded to two 2,2,2-trifluoroethyl groups and a chloride ion . The InChI code for this compound is 1S/C4H5F6N.ClH/c5-3(6,7)1-11-2-4(8,9)10;/h11H,1-2H2;1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 217.54 .

Scientific Research Applications

Synthesis and Chemical Reactions

Bis(2,2,2-trifluoroethyl)amine hydrochloride has been utilized as a reagent in the acylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. This process allows for the selective acylation of amine functions in the presence of hydroxyl or carboxyl groups, demonstrating its versatility in chemical synthesis (Donike, 1973).

Catalysis

In catalysis, derivatives of bis(2,2,2-trifluoroethyl)amine have facilitated the dehydrative amidation between carboxylic acids and amines, showcasing their efficacy as catalysts in organic synthesis. This catalytic activity is particularly valuable for α-dipeptide synthesis, indicating its potential in peptide and protein engineering (Wang, Lu, & Ishihara, 2018).

Material Science

In the field of material science, research has been conducted on fluorinated polyimides derived from derivatives of bis(2,2,2-trifluoroethyl)amine. These studies have led to the development of organosoluble, light-colored fluorinated polyimides with significant applications in electronics and aerospace due to their high thermal stability, solubility in organic solvents, and excellent dielectric properties (Yang, Hsiao, & Wu, 2003).

Ionic Liquids

Further applications involve the synthesis of ionic liquids, where the bis(trifluoromethanesulfonyl)amide, a derivative, is used due to its non-spherical, fluorinated nature and diffuse charge. These ionic liquids exhibit low melting points, fluidity, and excellent stability, making them suitable for various industrial applications, including electrochemistry and green chemistry processes (Pringle et al., 2003).

Safety and Hazards

Bis(2,2,2-trifluoroethyl)amine hydrochloride is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F6N.ClH/c5-3(6,7)1-11-2-4(8,9)10;/h11H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBOUMZERWQGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-30-2
Record name bis(2,2,2-trifluoroethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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